molecular formula C20H18N4O3 B12159568 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B12159568
M. Wt: 362.4 g/mol
InChI Key: FOYJOAQSZOOKTR-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that combines structural elements of quinoxaline and indole. These two moieties are known for their significant biological activities, making this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions

  • Preparation of Quinoxaline Derivative

      Starting Material: 3-hydroxyquinoxaline-2-one.

      Reaction: Alkylation with an appropriate ethylating agent under basic conditions to introduce the ethyl group.

      Conditions: Typically, this reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling with Indole Derivative

      Starting Material: 1H-indole-3-acetic acid.

      Reaction: Coupling with the ethylated quinoxaline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

      Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoxaline moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in both the quinoxaline and indole moieties can be reduced to their respective alcohols.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with cellular proteins and enzymes. It is known to induce apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and programmed cell death . The compound also interacts with the Bcl-2 family of proteins, which regulate the intrinsic pathway of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to its combination of quinoxaline and indole structures, which confer distinct biological activities. This dual functionality makes it a versatile compound for various research applications, particularly in the field of medicinal chemistry.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18N4O3/c25-18(11-13-12-22-15-6-2-1-5-14(13)15)21-9-10-24-17-8-4-3-7-16(17)23-19(26)20(24)27/h1-8,12,22H,9-11H2,(H,21,25)(H,23,26)

InChI Key

FOYJOAQSZOOKTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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